molecular formula C20H20N2O3 B3746449 3,4-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide

3,4-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide

Cat. No.: B3746449
M. Wt: 336.4 g/mol
InChI Key: YHEPCXKBZQIQES-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a benzamide group, which is a derivative of benzoic acid. The compound’s structure includes two methoxy groups attached to the benzene ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the quinoline derivative with 3,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological processes, such as topoisomerases, which are essential for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Benzamide Derivatives: Compounds such as metoclopramide and sulpiride, which are used as antiemetic and antipsychotic agents.

Uniqueness

3,4-Dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide is unique due to the presence of both quinoline and benzamide moieties in its structure, which can confer a combination of biological activities. The methoxy groups further enhance its chemical reactivity and potential for modification, making it a versatile compound for various applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-10-15(16-6-4-5-7-17(16)22-13)12-21-20(23)14-8-9-18(24-2)19(11-14)25-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEPCXKBZQIQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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